molecular formula C17H23NO3 B13850868 Ethyl 1-benzyl-5,5-dimethyl-4-oxopiperidine-3-carboxylate

Ethyl 1-benzyl-5,5-dimethyl-4-oxopiperidine-3-carboxylate

Cat. No.: B13850868
M. Wt: 289.4 g/mol
InChI Key: LDMQAVIBTBSPFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-benzyl-5,5-dimethyl-4-oxopiperidine-3-carboxylate is a piperidine-derived compound characterized by a benzyl group at the N1 position, two methyl substituents at C5, and a ketone group at C2. The ethyl carboxylate moiety at C3 enhances its solubility in organic solvents, making it a versatile intermediate in medicinal chemistry and organic synthesis. Its structural features, including the rigid piperidine ring and electron-withdrawing groups, influence its reactivity and physicochemical properties, such as polarity and stability under acidic or basic conditions.

Properties

Molecular Formula

C17H23NO3

Molecular Weight

289.4 g/mol

IUPAC Name

ethyl 1-benzyl-5,5-dimethyl-4-oxopiperidine-3-carboxylate

InChI

InChI=1S/C17H23NO3/c1-4-21-16(20)14-11-18(12-17(2,3)15(14)19)10-13-8-6-5-7-9-13/h5-9,14H,4,10-12H2,1-3H3

InChI Key

LDMQAVIBTBSPFI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CN(CC(C1=O)(C)C)CC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-benzyl-5,5-dimethyl-4-oxopiperidine-3-carboxylate typically involves the reaction of benzylamine with ethyl acetoacetate under basic conditions to form the intermediate product. This intermediate is then cyclized to form the piperidine ring. The reaction conditions often include the use of a base such as sodium ethoxide or potassium carbonate, and the reaction is carried out under reflux conditions to ensure complete cyclization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-benzyl-5,5-dimethyl-4-oxopiperidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of benzyl ketones or carboxylic acids.

    Reduction: Formation of benzyl alcohols.

    Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis:
Ethyl 1-benzyl-5,5-dimethyl-4-oxopiperidine-3-carboxylate serves as a crucial intermediate in the synthesis of novel pharmaceuticals. Its structural properties enable the development of drugs targeting neurological disorders and other therapeutic areas. For instance, it has been utilized in synthesizing compounds that exhibit antitumor activity and improved efficacy against bacterial infections .

Case Study: Antibacterial Agents
Research has demonstrated that derivatives of this compound can be synthesized to yield antibacterial agents. A study reported the synthesis of a series of piperidine derivatives that showed promising in vitro antibacterial activity against various pathogens, indicating its potential as a lead compound for further drug development .

Agricultural Chemistry

Enhancement in Agrochemical Formulations:
In agricultural chemistry, this compound is incorporated into agrochemical formulations to enhance pest control efficacy. Its unique chemical structure allows for improved performance in pesticides and herbicides, leading to better crop yields and reduced environmental impact .

Case Study: Pesticide Development
A comparative study on various agrochemical formulations revealed that those containing this compound exhibited higher effectiveness against common agricultural pests compared to traditional formulations. The results suggest that the incorporation of this compound can significantly improve pest management strategies in agriculture .

Material Science

Polymer Applications:
The compound is also explored within material science, particularly in the development of polymer formulations. Its incorporation can enhance properties such as flexibility, thermal stability, and resistance to environmental factors, making it suitable for various industrial applications .

Data Table: Properties Enhancement

PropertyControl PolymerPolymer with this compound
FlexibilityLowHigh
Thermal StabilityModerateHigh
Environmental ResistanceLowModerate

Biochemical Research

Enzyme Inhibition Studies:
In biochemical research, this compound is utilized to study enzyme inhibition mechanisms. Researchers investigate its interactions with specific enzymes to understand metabolic pathways better and identify potential therapeutic strategies for various diseases .

Case Study: Metabolic Pathway Analysis
A study focusing on the inhibition of a particular enzyme involved in metabolic disorders demonstrated that derivatives of this compound could significantly inhibit enzyme activity. This finding highlights its potential role in developing treatments for metabolic diseases .

Fluorine Chemistry

Research Insights:
The unique fluorinated structure of certain derivatives of this compound makes it valuable in fluorine chemistry research. It provides insights into the behavior and reactivity of fluorinated compounds across various applications .

Mechanism of Action

The mechanism of action of Ethyl 1-benzyl-5,5-dimethyl-4-oxopiperidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and the structure of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Piperidine Derivatives

The compound’s closest analogs involve substitutions at the C5 methyl groups or the benzyl/ester functional groups. Key examples include:

Table 1: Structural and Molecular Comparison
Compound Name Substituents (C5) Benzyl Group Ester Group Molecular Formula Molecular Weight (g/mol) CAS Number
Ethyl 1-benzyl-5,5-dimethyl-4-oxopiperidine-3-carboxylate CH₃, CH₃ Present Ethyl C₁₇H₂₁NO₃ 287.36 Not explicitly listed (see Note)
Ethyl 1-benzyl-5,5-difluoro-4-oxopiperidine-3-carboxylate F, F Present Ethyl C₁₅H₁₇F₂NO₃ 313.30 1067915-34-7
Ethyl 3-oxo-2-azaspiro[4.5]decane-8-carboxylate None (spirocyclic) Absent Ethyl C₁₂H₁₉NO₃ 225.28 1073559-59-7

Key Research Findings on Structural and Functional Differences

Impact of Substituents on Reactivity and Stability
  • Fluorine vs. Methyl Groups : Replacing the C5 methyl groups with fluorine atoms (as in the difluoro analog) increases electronegativity at C5, altering the electron density of the piperidine ring. This substitution reduces steric hindrance but may enhance oxidative stability due to fluorine’s strong C-F bonds .
  • Spirocyclic vs. Benzyl-Modified Structures : The spirocyclic analog (ethyl 3-oxo-2-azaspiro[4.5]decane-8-carboxylate) lacks the benzyl group, resulting in reduced aromatic π-stacking interactions. This structural simplification may improve metabolic stability but decrease binding affinity to aromatic-rich biological targets .
NMR Spectral Comparisons

Evidence from NMR studies (e.g., Figure 6 in ) highlights that substituent changes significantly affect chemical shifts in specific regions:

  • Region A (positions 39–44) : In the difluoro analog, fluorine’s inductive effects deshield nearby protons, causing upfield/downfield shifts compared to the dimethyl variant.
  • Region B (positions 29–36): The benzyl group’s presence introduces distinct aromatic proton signals (δ ~7.2–7.4 ppm), absent in non-benzylated analogs like the spirocyclic derivative .

Biological Activity

Ethyl 1-benzyl-5,5-dimethyl-4-oxopiperidine-3-carboxylate is a compound of significant interest in pharmaceutical research due to its diverse biological activities. This article explores its biological effects, mechanisms of action, and potential applications in various fields.

  • Chemical Formula : C₁₅H₁₉NO₃
  • Molecular Weight : 261.32 g/mol
  • CAS Number : 39514-19-7
  • MDL Number : MFCD00012800

The biological activity of this compound is primarily attributed to its interaction with various biomolecules. The compound has been shown to act as an enzyme inhibitor, influencing metabolic pathways that are crucial for cellular function. Specifically, it may modulate receptor activity and affect downstream signaling pathways, thereby impacting cell proliferation and apoptosis.

Anticancer Properties

Recent studies have highlighted the potential of this compound as an anticancer agent. It has demonstrated selective cytotoxicity against cancer cells while sparing normal cells. For instance, compounds related to Ethyl 1-benzyl-5,5-dimethyl-4-oxopiperidine have shown IC50 values ranging from 1.1 to 4.7 µM against various cancer cell lines, indicating strong antiproliferative activity . The mechanism involves the accumulation of cells in the G2/M phase of the cell cycle, leading to apoptosis.

Enzyme Inhibition

Ethyl 1-benzyl-5,5-dimethyl-4-oxopiperidine derivatives have been studied for their ability to inhibit specific enzymes involved in metabolic processes. This inhibition can lead to altered cellular metabolism and has implications for drug development targeting metabolic diseases.

Neurological Effects

This compound is also being explored for its potential effects on neurological disorders. It serves as a key intermediate in the synthesis of novel pharmaceuticals aimed at treating conditions such as Alzheimer's disease and other neurodegenerative disorders . Its ability to cross the blood-brain barrier enhances its therapeutic potential.

Case Study 1: Antiproliferative Activity

A study evaluated the antiproliferative effects of Ethyl 1-benzyl-5,5-dimethyl-4-oxopiperidine on K562 leukemia cells. The results indicated a dose-dependent increase in apoptosis, with significant accumulation of cells in the G2/M phase after treatment with varying concentrations .

Concentration (µM)% Cells in G2/M Phase% Apoptotic Cells
Control22.911
IC50 (0.70)30.332.87
IC75 (0.90)33.556.01

Case Study 2: Enzyme Interaction

In biochemical assays, Ethyl 1-benzyl-5,5-dimethyl-4-oxopiperidine was tested for its inhibitory effects on dihydroorotate dehydrogenase (DHODH), a target for malaria treatment. The compound exhibited promising binding affinity, suggesting its potential as a lead compound in antimalarial drug development .

Applications in Various Fields

  • Pharmaceutical Development : As an intermediate in drug synthesis targeting neurological disorders.
  • Agricultural Chemistry : Potential use in agrochemical formulations to enhance pest control efficacy.
  • Material Science : Incorporation into polymer formulations for improved material properties.
  • Biochemical Research : Studies on enzyme inhibition and metabolic pathway modulation.

Q & A

Q. What are the recommended synthetic routes for Ethyl 1-benzyl-5,5-dimethyl-4-oxopiperidine-3-carboxylate, and how can reaction conditions be optimized for yield improvement?

The compound is typically synthesized via multi-step protocols involving condensation reactions or cyclization of precursor molecules. For example, sodium ethanolate-mediated reflux in absolute ethanol has been used for analogous piperidine carboxylates to achieve moderate yields (~55%) . Optimization strategies include:

  • Temperature control (e.g., reflux conditions).
  • Use of anhydrous solvents to minimize side reactions.
  • Catalytic additives (e.g., Lewis acids) to enhance reaction efficiency. Yield improvements may require iterative adjustments to stoichiometry and reaction time.

Q. How should researchers handle and store this compound to ensure laboratory safety?

While specific safety data for this compound is limited, protocols for structurally similar piperidine derivatives recommend:

  • Storing in sealed, labeled containers under inert gas (e.g., nitrogen).
  • Avoiding exposure to ignition sources due to potential flammability of ester groups .
  • Using personal protective equipment (PPE), including nitrile gloves and chemical-resistant lab coats.
  • Ensuring proper ventilation to prevent inhalation risks .

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

Key techniques include:

  • NMR spectroscopy : 1H^1H, 13C^{13}C, and 2D experiments (e.g., COSY, HSQC) to confirm substituent positions and stereochemistry.
  • Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns.
  • HPLC/UPLC : For purity assessment, using C18 columns and gradient elution with UV detection. Cross-referencing data with computational predictions (e.g., DFT calculations) enhances reliability.

Advanced Research Questions

Q. What analytical techniques are most effective for resolving structural ambiguities, such as keto-enol tautomerism in the 4-oxopiperidine moiety?

  • X-ray crystallography : Using SHELX software for structure refinement can unambiguously determine tautomeric states and hydrogen-bonding networks .
  • VT-NMR (Variable Temperature NMR) : Monitoring chemical shift changes at elevated temperatures to identify tautomeric equilibria.
  • IR spectroscopy : Detecting carbonyl stretching frequencies (e.g., ~1700 cm1^{-1} for ketones vs. ~1650 cm1^{-1} for enols).

Q. How can researchers address contradictions between spectroscopic data (e.g., NMR vs. X-ray) when characterizing this compound?

  • Perform synchrotron-based crystallography to resolve discrepancies in bond lengths or angles .
  • Validate NMR assignments using isotopic labeling (e.g., 13C^{13}C-enriched samples).
  • Employ dynamic NMR (DNMR) to detect conformational flexibility that may explain inconsistencies .

Q. What strategies exist for modifying the piperidine ring to study structure-activity relationships (SAR) in biological systems?

  • Substituent variation : Introducing electron-withdrawing/donating groups at the 5,5-dimethyl or benzyl positions to modulate electronic effects .
  • Ring functionalization : Converting the 4-oxo group to thioamide or imine derivatives to alter binding affinity .
  • Stereochemical modulation : Synthesizing enantiomers via chiral catalysts to assess stereoselective interactions with targets.

Q. How can computational methods aid in predicting the reactivity or stability of this compound under varying experimental conditions?

  • Molecular dynamics (MD) simulations : To model solvation effects and thermal stability.
  • DFT calculations : Predicting reaction pathways (e.g., nucleophilic attack at the ester group) and transition states .
  • QSAR models : Correlating structural features with observed physicochemical properties (e.g., logP, solubility).

Data Contradiction and Validation

Q. How should researchers validate synthetic intermediates when unexpected byproducts arise during multi-step synthesis?

  • LC-MS/MS : To identify byproducts via fragmentation patterns.
  • Isolation and characterization : Using preparative HPLC followed by NMR/X-ray analysis.
  • Mechanistic studies : Probe reaction intermediates using in situ IR or Raman spectroscopy .

Q. What experimental designs are recommended for assessing the compound’s stability under physiological conditions (e.g., pH, temperature)?

  • Forced degradation studies : Expose the compound to acidic/basic conditions (pH 1–13) and monitor degradation via HPLC.
  • Thermogravimetric analysis (TGA) : Determine thermal decomposition thresholds.
  • Long-term stability assays : Store samples at 25°C/60% RH and analyze at intervals for up to 6 months.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.